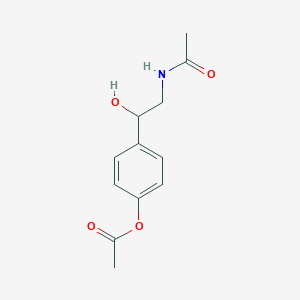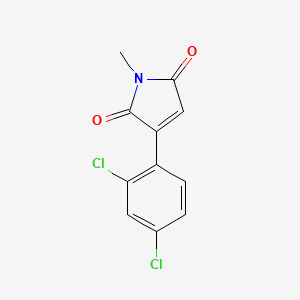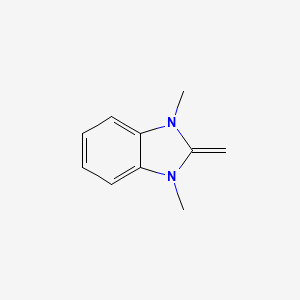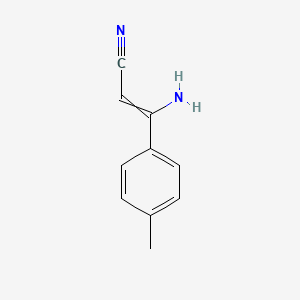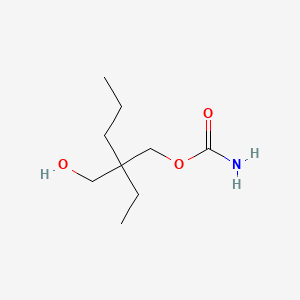
2-Ethyl-2-propyl-1,3-propanediol monocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2-propyl-1,3-propanediol monocarbamate is a chemical compound that belongs to the class of carbamates It is structurally characterized by the presence of a carbamate group attached to a 1,3-propanediol backbone, which is further substituted with ethyl and propyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-propyl-1,3-propanediol monocarbamate typically involves the following steps:
Starting Materials: The synthesis begins with 2-Ethyl-2-propyl-1,3-propanediol, which is reacted with a suitable carbamoylating agent such as isocyanates or carbamoyl chlorides.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or toluene, under controlled temperature conditions (0-25°C) to ensure the selective formation of the monocarbamate.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
2-Ethyl-2-propyl-1,3-propanediol monocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or ureas.
科学的研究の応用
2-Ethyl-2-propyl-1,3-propanediol monocarbamate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those with sedative or muscle relaxant properties.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anxiolytic or anticonvulsant.
Industry: It is utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
作用機序
The mechanism of action of 2-Ethyl-2-propyl-1,3-propanediol monocarbamate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The carbamate group can inhibit the activity of certain enzymes by forming a stable carbamoyl-enzyme complex, leading to prolonged effects. Additionally, the compound may modulate the activity of ion channels or receptors, contributing to its pharmacological effects.
類似化合物との比較
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol monocarbamate: Known for its sedative and muscle relaxant properties.
2-Phenyl-1,3-propanediol monocarbamate: Used in the synthesis of various pharmaceutical agents.
2-Ethyl-2-methyl-1,3-propanediol monocarbamate:
Uniqueness
2-Ethyl-2-propyl-1,3-propanediol monocarbamate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its ethyl and propyl groups contribute to its lipophilicity, enhancing its ability to interact with lipid membranes and biological targets.
特性
CAS番号 |
25480-69-7 |
|---|---|
分子式 |
C9H19NO3 |
分子量 |
189.25 g/mol |
IUPAC名 |
[2-ethyl-2-(hydroxymethyl)pentyl] carbamate |
InChI |
InChI=1S/C9H19NO3/c1-3-5-9(4-2,6-11)7-13-8(10)12/h11H,3-7H2,1-2H3,(H2,10,12) |
InChIキー |
WQGVORVGSUDFLT-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC)(CO)COC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


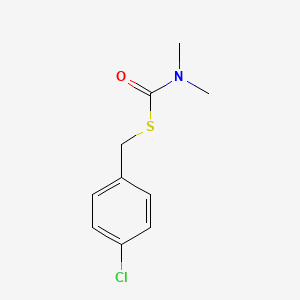


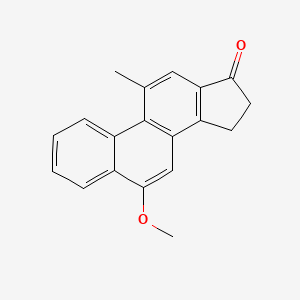
![7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one](/img/structure/B14694206.png)
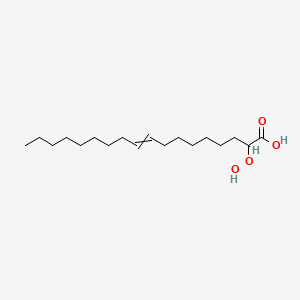
![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)

